molecular formula C10H11N3 B1306543 4-(2-Methylimidazol-1-yl)phenylamine CAS No. 74852-81-6

4-(2-Methylimidazol-1-yl)phenylamine

Cat. No. B1306543
M. Wt: 173.21 g/mol
InChI Key: IEZCMVRWKNEHJB-UHFFFAOYSA-N
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Patent
US05225425

Procedure details

A mixture of 54.0 g of 2-methyl-1-(p-nitrophenyl)imidazole, 2.87 g of palladium black, 36.7 g of sodium formate and 47.4 ml of formic acid in 1100 ml of methyl alcohol is stirred at room temperature for 18 hours under a hydrogen atmosphere. The mixture is filtered and the filtrate evaporated to a residue. The residue is partitioned between saturated potassium bicarbonate and chloroform. The organic layer is dried and passed through a pad of hydrous magnesium silicate. The filtrate is evaporated to a residue which is crystallized from ether:ethanol to give 34.9 g of the desired product as a solid, m.p. 108°-110° C.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
47.4 mL
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=2)[CH:4]=[CH:5][N:6]=1.C([O-])=O.[Na+].C(O)=O>CO.[Pd]>[CH3:1][C:2]1[N:3]([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)[CH:4]=[CH:5][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
CC=1N(C=CN1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
36.7 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
47.4 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
1100 mL
Type
solvent
Smiles
CO
Name
Quantity
2.87 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 18 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to a residue
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between saturated potassium bicarbonate and chloroform
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to a residue which
CUSTOM
Type
CUSTOM
Details
is crystallized from ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC=1N(C=CN1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 34.9 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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